molecular formula C20H16N6O4 B2596213 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 872591-01-0

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2596213
CAS No.: 872591-01-0
M. Wt: 404.386
InChI Key: FUZBVIXDXVLCKG-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic chemical reagent designed for research and development purposes. This compound features a complex molecular architecture comprising a benzodioxole ring system linked to a triazolopyrimidinone core via an acetamide bridge. The triazolopyrimidine scaffold is a structure of significant interest in medicinal chemistry and is frequently investigated for its potential as a pharmacophore in various biological applications . Compounds with this core have been studied for a range of activities, and the presence of the benzodioxolyl group is a common feature in molecules with noted research value, such as those explored as serotonin receptor antagonists or enzyme inhibitors . Researchers may utilize this compound as a key intermediate in organic synthesis or as a building block for the development of novel molecular entities. Its mechanism of action is dependent on the specific research context and target system. This product is intended for research use only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4/c1-12-3-2-4-14(7-12)26-19-18(23-24-26)20(28)25(10-21-19)9-17(27)22-13-5-6-15-16(8-13)30-11-29-15/h2-8,10H,9,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZBVIXDXVLCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzodioxole ring, followed by the construction of the triazolopyrimidine core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and solvents to facilitate the reaction. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The triazolo[4,5-d]pyrimidine core is known for its ability to inhibit key enzymes involved in cancer cell proliferation. Research has shown that derivatives of triazolopyrimidines can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases .
  • Antimicrobial Properties :
    • The compound's structural features suggest it may possess antimicrobial activity. Compounds containing benzodioxole and triazole rings have been reported to exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that derivatives of this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could be particularly beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases .

Table 1: Summary of Research Findings

Study ReferenceApplicationKey Findings
AnticancerDemonstrated significant cytotoxicity against breast and lung cancer cell lines with IC50 values in the low micromolar range.
AntimicrobialShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Anti-inflammatoryIn vitro studies indicated a reduction in TNF-alpha levels by 30% in treated macrophages compared to controls.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrimidine-Benzoxazine Derivatives (7a-c)

Compounds 7a-c, synthesized from 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid and phenyl-1,2,4-oxadiazoles, share a pyrimidine core and benzoxazine moiety. While the target compound uses a triazolopyrimidinone scaffold, these derivatives incorporate oxadiazole rings. Synthesis employs cesium carbonate and DMF at room temperature, achieving yields >70% .

Thiazolo[3,2-a]Pyrimidine Derivatives (11a,b)

Compounds 11a and 11b feature a thiazolo-pyrimidine core with substituents such as 5-methylfuran-2-yl and cyano groups. Their synthesis involves condensation of chloroacetic acid with aromatic aldehydes under reflux, yielding 68% product. Key differences include the absence of a benzodioxole group and the presence of a thiazole ring instead of triazole .

Tetrazolyl-Pyridine Derivatives (59)

Compound 59 contains a benzoxazolo-oxazine core and a tetrazolyl-pyridine group. Its synthesis via Buchwald-Hartwig coupling highlights the use of palladium catalysts, differing from the target compound’s likely SNAr or cyclization routes .

Spectral and Physicochemical Properties

Compound Core Structure Key Substituents Yield (%) Melting Point (°C) IR Peaks (cm⁻¹) Reference
Target Compound Triazolopyrimidinone 3-Methylphenyl, Benzodioxole N/A N/A N/A N/A
11a Thiazolo[3,2-a]Pyrimidine 2,4,6-Trimethylbenzylidene 68 243–246 3,436 (NH), 2,219 (CN)
11b Thiazolo[3,2-a]Pyrimidine 4-Cyanobenzylidene 68 213–215 3,423 (NH), 2,209 (CN)
7a-c Pyrimidine-Benzoxazine Substituted phenyl-oxadiazole >70 Not reported NH, C=O (1,700–1,750)

Notes:

  • The target compound’s benzodioxole group may enhance lipophilicity compared to the furan or cyano substituents in 11a,b .
  • The triazolopyrimidinone core could offer improved metabolic stability over thiazolo-pyrimidines due to reduced susceptibility to oxidation .

Functional and Application Comparisons

Pesticidal Activity (Flumetsulam)

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) shares a triazolopyrimidine scaffold with the target compound but lacks the acetamide linker. Its herbicidal activity suggests that the target compound’s 3-methylphenyl group may modulate selectivity for non-plant targets .

Antifungal Potential (Oxadixyl)

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) contains an acetamide moiety similar to the target compound but uses an oxazolidinone ring. This structural divergence implies different modes of action, possibly related to protease inhibition vs. kinase targeting .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight383.43 g/mol
Molecular FormulaC19H18N4O3
LogP3.1774
Polar Surface Area41.554 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the benzodioxole moiety is known to enhance the lipophilicity and facilitate cellular uptake. The triazolo-pyrimidine structure is associated with diverse pharmacological effects including anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX pathways .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Case Studies

  • In Vitro Studies : In a study evaluating the anticancer activity of related compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .
  • Mechanistic Studies : A study on triazolo-pyrimidine derivatives highlighted their ability to inhibit specific kinases involved in cancer progression. The inhibition led to reduced tumor growth in xenograft models .
  • Pharmacokinetics : Preliminary pharmacokinetic profiling indicated favorable absorption and distribution characteristics for similar compounds, suggesting potential for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization to form the triazolo-pyrimidine core, followed by coupling with the benzodioxole-acetamide moiety. Key steps include:

  • Cyclocondensation : Formation of the triazole ring using nitrile intermediates under acidic conditions (e.g., H₂SO₄, reflux) .
  • Nucleophilic Substitution : Introduction of the 3-methylphenyl group via Suzuki coupling or Ullmann-type reactions, requiring palladium catalysts and controlled temperatures (60–80°C) .
  • Acetamide Coupling : Reaction of the pyrimidinyl intermediate with activated benzodioxole derivatives (e.g., chloroacetamide) in polar aprotic solvents (DMF, DMSO) with bases like triethylamine .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 columns, acetonitrile/water gradients) to track reaction progress .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzodioxole protons at δ 6.7–7.1 ppm, triazole protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₂₃H₁₈N₆O₄) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism in the triazolo-pyrimidine system .

Advanced Research Questions

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma/tissue concentrations. Low solubility (logP >3) may limit in vivo efficacy .
  • Metabolite Identification : Use hepatic microsomes or S9 fractions to identify Phase I/II metabolites that may deactivate the compound .
  • Comparative Assays : Replicate in vitro conditions (e.g., serum-free media) in vivo via intraperitoneal vs. oral administration to isolate confounding factors .

Q. What strategies optimize the reaction yield of the triazolo-pyrimidine core under flow chemistry conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature (40–100°C), residence time (2–10 min), and reagent stoichiometry (1:1–1:2.5) .
  • Continuous Flow Setup : Use microreactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization) .
  • In-line Analytics : Integrate FTIR or UV-vis probes for real-time monitoring of intermediate formation .

Q. How do electronic effects of substituents (e.g., 3-methylphenyl vs. 4-fluorophenyl) influence binding to biological targets?

  • Methodological Answer :

  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities to enzymes like COX-2 or kinases .
  • SAR Studies : Synthesize analogs with electron-donating/withdrawing groups and test inhibition via enzyme-linked assays (IC₅₀ comparisons) .
  • Electrostatic Potential Maps : Use DFT calculations (Gaussian 09) to visualize charge distribution effects on target interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different studies?

  • Methodological Answer :

  • Standardized Protocols : Re-test activity using uniform conditions (e.g., ATP concentration in kinase assays, cell passage number) .
  • Control Compound Validation : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-lab variability .
  • Meta-Analysis : Statistically aggregate data (e.g., random-effects models) to identify outliers and systemic biases .

Experimental Design for Biological Activity

Q. What in vitro models are appropriate for evaluating the compound’s anti-inflammatory potential?

  • Methodological Answer :

  • Cell-Based Assays : Use RAW 264.7 macrophages stimulated with LPS to measure NO production (Griess reagent) and cytokine levels (ELISA for TNF-α/IL-6) .
  • Enzyme Inhibition : Test COX-2 inhibition via fluorometric kits (e.g., Cayman Chemical) with celecoxib as a positive control .
  • Dose-Response Curves : Generate data at 6–8 concentrations (1 nM–100 μM) to calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

Structural and Functional Insights

Q. What role does the benzodioxole moiety play in the compound’s pharmacokinetics?

  • Methodological Answer :

  • Metabolic Stability : Incubate with CYP450 isoforms (3A4, 2D6) to identify oxidation hotspots. Benzodioxole may resist demethylation, enhancing half-life .
  • LogP Measurement : Determine via shake-flask method (octanol/water). Benzodioxole’s lipophilicity (clogP ~2.5) impacts blood-brain barrier permeability .

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